molecular formula C13H15NO3 B13676581 tert-Butyl 2-oxoindoline-6-carboxylate

tert-Butyl 2-oxoindoline-6-carboxylate

Cat. No.: B13676581
M. Wt: 233.26 g/mol
InChI Key: PKJZPNBBVNYPTB-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxoindoline-6-carboxylate: is a chemical compound that belongs to the indoline family Indoline derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-oxoindoline-6-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups[][3].

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-oxoindoline-6-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various indoline-based compounds .

Biology: In biological research, this compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It is used in the development of new therapeutic agents .

Medicine: In medicine, this compound is explored for its potential use in drug development. Its derivatives are investigated for their efficacy in treating various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

  • tert-Butyl indoline-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • 6-bromoindoline-1-carboxylate

Comparison: tert-Butyl 2-oxoindoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

tert-butyl 2-oxo-1,3-dihydroindole-6-carboxylate

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)9-5-4-8-7-11(15)14-10(8)6-9/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

PKJZPNBBVNYPTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(CC(=O)N2)C=C1

Origin of Product

United States

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